molecular formula C22H25N3O3S B2896170 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE CAS No. 862741-03-5

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE

Cat. No.: B2896170
CAS No.: 862741-03-5
M. Wt: 411.52
InChI Key: ZXDSGZWSIQEMEC-UHFFFAOYSA-N
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Description

The compound 1-Methyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazine (molecular formula: C₂₂H₂₄N₃O₃S; molecular weight: 410.51 g/mol) features a 1-methylpiperazine core linked to a 1,3-oxazole ring substituted at positions 2 and 4. The oxazole’s 2-position bears a 4-methylphenyl group, while the 4-position is functionalized with a 4-methylbenzenesulfonyl moiety. This structure combines sulfonyl and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)20-23-21(22(28-20)25-14-12-24(3)13-15-25)29(26,27)19-10-6-17(2)7-11-19/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSGZWSIQEMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tosyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2-(2-Chlorophenyl)-4-(4-Methylphenyl)Sulfonyl-5-(4-Methylpiperazin-1-Yl)-1,3-Oxazole
  • Molecular Formula : C₂₁H₂₁ClN₃O₃S
  • Key Differences : Replaces the 2-(4-methylphenyl) group on the oxazole with a 2-chlorophenyl substituent.
  • Implications: The electron-withdrawing chlorine atom may enhance electrophilic interactions in biological systems.
1-[(2E)-3-(Naphthalen-2-Yl)But-2-En-1-Yl]-4-[4-(Trifluoromethyl)Benzenesulfonyl]Piperazine
  • Molecular Formula : C₂₅H₂₃F₃N₂O₂S
  • Key Differences : Features a trifluoromethylbenzenesulfonyl group and a naphthyl-substituted alkenyl chain.
  • Implications : The trifluoromethyl group increases lipophilicity and metabolic stability, while the naphthyl moiety may enhance π-π stacking interactions. Synthesized with 22% yield and 93% purity, indicating feasible scalability .

Analogues with Alternative Heterocycles

1-[[2-(4-Methoxyphenyl)-1,3-Thiazol-4-Yl]Methyl]Piperazine Hydrochloride
  • Molecular Formula : C₁₆H₂₀ClN₃OS
  • Key Differences : Replaces the oxazole with a thiazole ring (sulfur instead of oxygen).
  • Implications : Thiazole’s lower electronegativity may alter binding kinetics in biological targets. The methoxyphenyl group could modulate solubility .

Sigma Receptor Ligands with Piperazine Moieties

1-Methyl-4-{3-[4-[α-(1-Adamantyl)Phenyl]Phenyl]Propyl}Piperazine
  • Molecular Formula : C₃₁H₄₀N₂
  • Key Differences : Incorporates a bulky adamantyl group instead of the oxazole-sulfonyl system.
  • Implications: Demonstrates potent antiproliferative activity in pancreatic, prostate, and ovarian cancer xenograft models, highlighting the role of hydrophobic groups in anticancer activity .

Data Table: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₂₂H₂₄N₃O₃S 410.51 4-Methylbenzenesulfonyl, 4-methylphenyl N/A -
2-(2-Chlorophenyl)-...-1,3-Oxazole C₂₁H₂₁ClN₃O₃S 430.93 2-Chlorophenyl Drug discovery candidate (MLS002249309)
1-[(2E)-3-(Naphthalen-2-Yl)But-2-En-1-Yl]-... C₂₅H₂₃F₃N₂O₂S 488.52 Trifluoromethyl, naphthyl 22% synthesis yield, 93% purity
1-Methyl-4-{3-[4-[α-(1-Adamantyl)Phenyl]...} C₃₁H₄₀N₂ 440.66 Adamantyl, phenylpropyl Anticancer (xenograft models)

Research Findings and Implications

  • Anticancer Activity: Adamantane-piperazine hybrids () show nanomolar affinity for sigma receptors (σ1R/σ2R) and inhibit tumor angiogenesis. The target compound’s sulfonyl group may similarly engage polar residues in enzyme active sites .
  • Synthetic Feasibility : Reductive amination () and Suzuki coupling () are viable routes for piperazine-heterocycle hybrids. The target compound’s synthesis could leverage analogous methods.
  • Structural Optimization : Substituting the oxazole’s 2-position with electron-deficient groups (e.g., Cl in ) enhances binding in some cases, while methyl groups may improve metabolic stability .

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